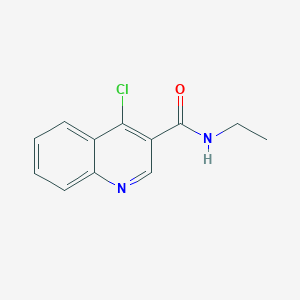![molecular formula C10H15FO4 B13030924 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}acetic acid is an organic compound characterized by a spirocyclic structure containing a fluorine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid typically involves the reaction of 8-fluoro-1,4-dioxaspiro[4.5]decane with acetic acid derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds .
Scientific Research Applications
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15FO4 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid |
InChI |
InChI=1S/C10H15FO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13) |
InChI Key |
WZNAFWBWZHAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC(=O)O)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


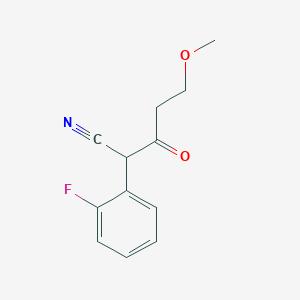
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)
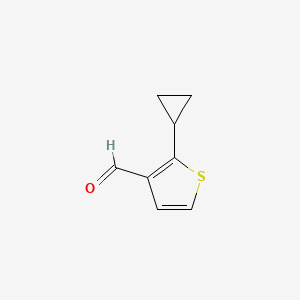
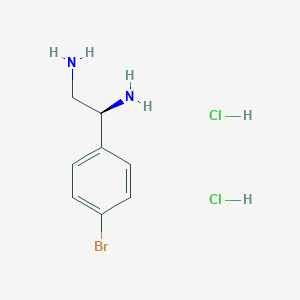
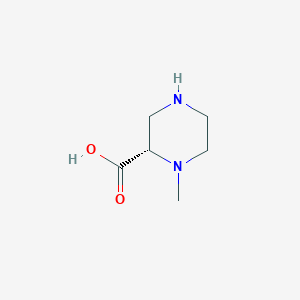
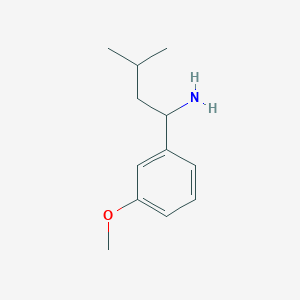
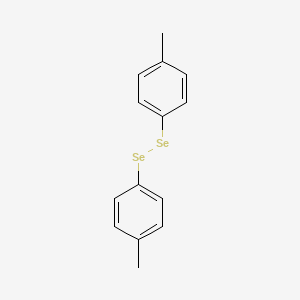
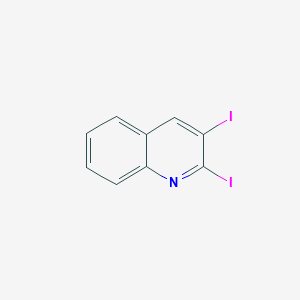
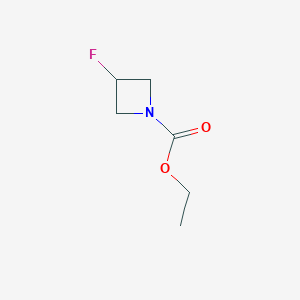
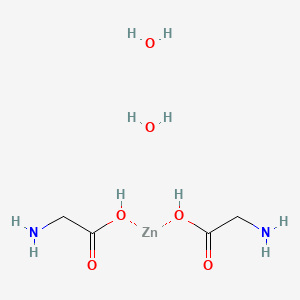
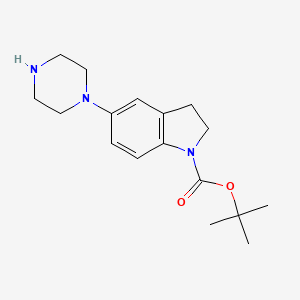
![3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13030877.png)
![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)
